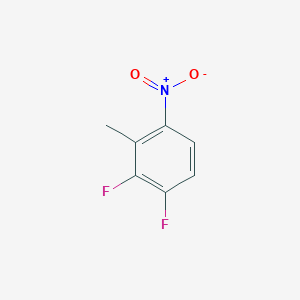

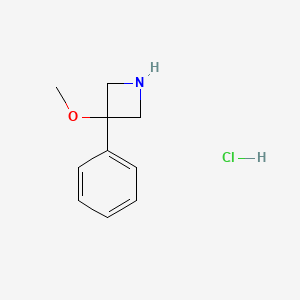

![molecular formula C14H12N2O3S B1421481 1H-ピロロ[2,3-b]ピリジン, 4-メトキシ-1-(フェニルスルホニル)- CAS No. 916574-87-3](/img/structure/B1421481.png)

1H-ピロロ[2,3-b]ピリジン, 4-メトキシ-1-(フェニルスルホニル)-

概要

説明

“1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” is a chemical compound with the molecular formula C8H8N2O . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block . This compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-B]pyridine derivatives, including “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-”, has been reported in several studies . These studies have used various methodologies for the introduction of bio-relevant functional groups to the pyridine .

Molecular Structure Analysis

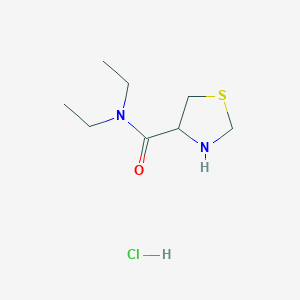

The molecular structure of “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” consists of a pyrrolopyridine core with a methoxy group at the 4-position and a phenylsulfonyl group at the 1-position . The molecular weight of this compound is 148.16 .

科学的研究の応用

有機合成ビルディングブロック

1H-ピロロ[2,3-b]ピリジン: 誘導体は、有機合成におけるビルディングブロックとして広く使用されています。それらは、反応性と構造的多様性のために、複雑な分子の構築における重要な中間体として機能します。 この化合物は、フェニルスルホニル基とメトキシ基を有し、さまざまな合成経路で活用できるユニークな電子特性と立体特性を提供します .

医薬品研究

医薬品研究では、1H-ピロロ[2,3-b]ピリジン化合物は、その潜在的な薬効が検討されています。 それらは、酵素や受容体などのさまざまな生体標的に対する活性をスクリーニングされ、疾患の治療のための新しい薬物の開発につながる可能性があります .

材料科学

1H-ピロロ[2,3-b]ピリジン骨格は、材料科学でも注目されています。 その電子特性により、OLEDやその他の電子デバイスの製造に使用される有機半導体などの電子材料での使用に適しています .

分析化学

分析化学では、1H-ピロロ[2,3-b]ピリジン誘導体は、化学標準品または試薬として使用できます。 それらの明確に定義された構造と特性により、さまざまな化学分析において基準として機能し、測定の精度と信頼性を保証します .

農薬研究

1H-ピロロ[2,3-b]ピリジンの構造モチーフは、一部の農薬に見られます。 研究者は、このコア構造を修飾して、農薬または除草剤として潜在的な用途を持つ新しい化合物を開発し、農業生産性に貢献することができます .

生化学的研究

1H-ピロロ[2,3-b]ピリジン: 誘導体は、生体分子の機能を調査するために生化学的研究で使用されます。 それらは、酵素反応における阻害剤または活性剤として作用し、生物系内の作用メカニズムを解明するのに役立ちます .

触媒

触媒の分野では、1H-ピロロ[2,3-b]ピリジン化合物は、金属触媒の配位子として使用できます。 これらの錯体は、さまざまな化学変換を促進することができ、産業プロセスにおける貴重なツールとなっています .

ナノテクノロジー

最後に、1H-ピロロ[2,3-b]ピリジンのユニークな特性は、ナノテクノロジーにおいて関心の対象となっています。 これは、薬物送達システムやセンサーなどの特定の機能を持つナノ構造の生成に使用でき、ヘルスケアや環境モニタリングで応用されています .

将来の方向性

The future directions for research on “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” and related compounds could involve further exploration of their potential as FGFR inhibitors . This could include more detailed studies on their mechanism of action, as well as investigations into their potential applications in cancer therapy .

作用機序

Target of Action

The primary targets of the compound “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a crucial role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 .

Mode of Action

The compound “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .

Biochemical Pathways

The compound “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” affects the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with FGFRs results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The action of “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .

特性

IUPAC Name |

1-(benzenesulfonyl)-4-methoxypyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-13-7-9-15-14-12(13)8-10-16(14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLCOYYLGDLUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

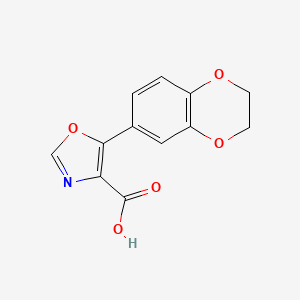

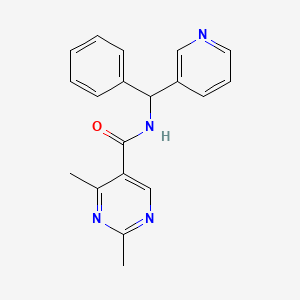

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)

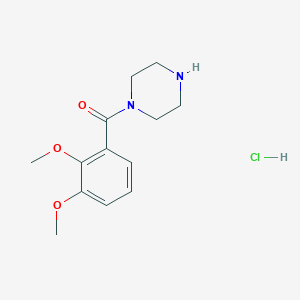

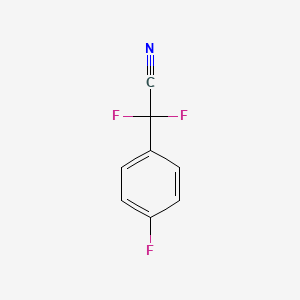

![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)

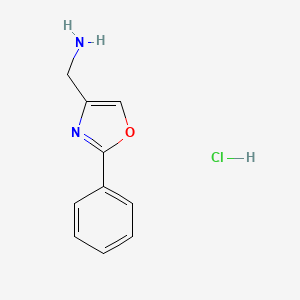

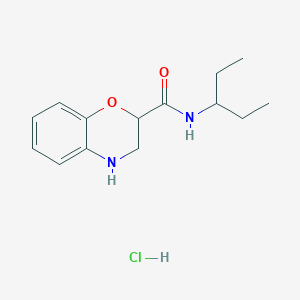

![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1421411.png)

![5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole](/img/structure/B1421413.png)

![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)